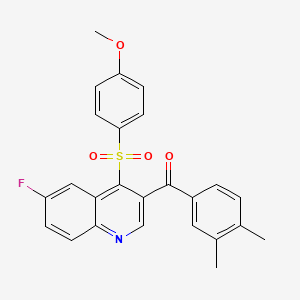

![molecular formula C18H32N2O4 B2440401 2-Azaspiro[4.4]nonane hemioxalate CAS No. 1523617-88-0](/img/structure/B2440401.png)

2-Azaspiro[4.4]nonane hemioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

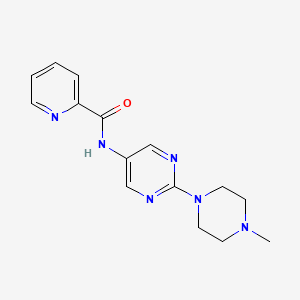

2-Azaspiro[4.4]nonane hemioxalate is a chemical compound with the molecular formula C18H32N2O4 . It has a molecular weight of 340.46 .

Synthesis Analysis

The synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton has been described in several studies . One method involves a domino radical bicyclization process, which yields a mixture of diastereomers . Another study describes the synthesis of spirosuccinimides, which are evaluated for anticonvulsant activity .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.4]nonane hemioxalate can be represented by the InChI code: 1S/2C8H15N.C2H2O4/c21-2-4-8(3-1)5-6-9-7-8;3-1(4)2(5)6/h29H,1-7H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

2-Azaspiro[4.4]nonane hemioxalate is a solid at room temperature . It has a molecular weight of 340.46 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Azaspiro[4.4]nonane derivatives have been synthesized and analyzed for their physicochemical properties, demonstrating significant interest due to their unique structural features. These compounds, including N-phenylamino derivatives, have shown anticonvulsant properties, which were evaluated using maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The investigation into their mechanism of action, particularly their influence on GABA(A) receptors, provides a foundation for further research into their potential therapeutic applications (Kamiński, Obniska, & Dybała, 2008).

Applications in Drug Discovery

The unique structure of 2-Azaspiro[4.4]nonane makes it a core skeleton in several bioactive natural products, including cephalotaxine, known for its antileukemic activity. This has led to the development of new methods for constructing this ring system, aiming at potential therapeutic applications (Serry A. A. El Bialy, Braun, & Tietze, 2005).

Anticonvulsant Properties

Further studies have synthesized and evaluated N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane for their anticonvulsant activities. These compounds were tested using maximum electroshock seizure (MES), subcutaneous pentylenetetrazole (sc.MET), and rotorod (TOX) tests, revealing promising anticonvulsant potential and laying the groundwork for future pharmaceutical development (Obniska, Dzierżawska-Majewska, Zagórska, Zajdel, & Karolak‐Wojciechowska, 2005).

Role in Chemical Synthesis

The 2-Azaspiro[4.4]nonane structure has been utilized in one-pot synthesis methods, such as the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, to create 2-oxa-7-azaspiro[4.4]nonanediones. This showcases its importance in facilitating efficient synthetic pathways for complex molecular architectures (Thanh‐Truc Huynh, Nguyen, & Nishino, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-azaspiro[4.4]nonane;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15N.C2H2O4/c2*1-2-4-8(3-1)5-6-9-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEDEEUHDJYZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCNC2.C1CCC2(C1)CCNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[4.4]nonane hemioxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)

![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)

![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)